molecular formula C9H8N2O3S B12122603 2-(Isoxazol-5-yl)benzenesulfonamide CAS No. 87488-65-1

2-(Isoxazol-5-yl)benzenesulfonamide

Cat. No.: B12122603
CAS No.: 87488-65-1
M. Wt: 224.24 g/mol
InChI Key: UBLCACOHRGJPLW-UHFFFAOYSA-N
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Description

2-(Isoxazol-5-yl)benzenesulfonamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isoxazol-5-yl)benzenesulfonamide typically involves the cyclization of appropriate precursors. One common method is the reaction of hydroximinoyl chlorides with terminal alkynes under mild conditions . Another method involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot synthesis .

Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the high costs, toxicity, and waste associated with metal-catalyzed reactions . These methods are eco-friendly and efficient, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(Isoxazol-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Isoxazol-5-yl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Isoxazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it has been shown to inhibit the activity of BRD4, a protein involved in gene transcription regulation . This inhibition can lead to the downregulation of oncogenes such as c-Myc and CDK6, resulting in antiproliferative effects on cancer cells .

Comparison with Similar Compounds

    Sulfamethoxazole: An antibiotic with a similar isoxazole structure.

    Muscimol: A psychoactive compound that acts as a GABA receptor agonist.

    Ibotenic Acid: A neurotoxin and psychoactive compound.

Uniqueness: 2-(Isoxazol-5-yl)benzenesulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. Unlike other isoxazole derivatives, it has shown significant potential as a BRD4 inhibitor, making it a promising candidate for cancer therapy .

Properties

CAS No.

87488-65-1

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

2-(1,2-oxazol-5-yl)benzenesulfonamide

InChI

InChI=1S/C9H8N2O3S/c10-15(12,13)9-4-2-1-3-7(9)8-5-6-11-14-8/h1-6H,(H2,10,12,13)

InChI Key

UBLCACOHRGJPLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=NO2)S(=O)(=O)N

Origin of Product

United States

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